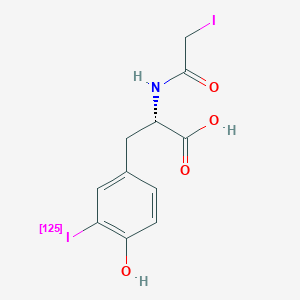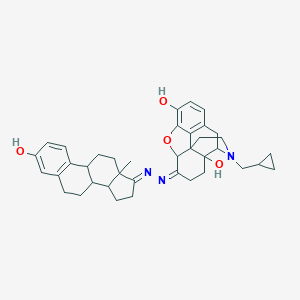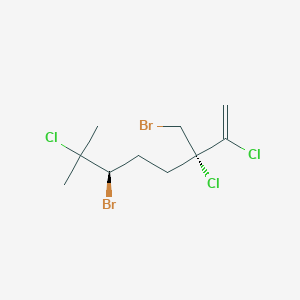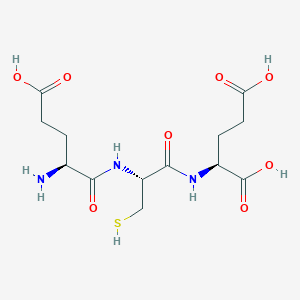
gamma-Glutamyl-cysteinyl-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Glutamyl-cysteinyl-glutamic acid (γ-Glu-Cys-Glu), also known as glutathione (GSH), is a tripeptide molecule that plays a crucial role in maintaining cellular redox homeostasis. It is synthesized in all living organisms and is involved in several biological processes, including detoxification, antioxidant defense, and immune system modulation.
Wissenschaftliche Forschungsanwendungen
Glutathione Metabolism and Health Implications
Gamma-Glutamyl-cysteinyl-glutamic acid, commonly known as Glutathione (GSH), plays crucial roles in antioxidant defense, nutrient metabolism, and regulation of various cellular events. It's involved in gene expression, DNA and protein synthesis, cell proliferation and apoptosis, signal transduction, cytokine production, immune response, and protein glutathionylation. Deficiencies in GSH contribute to oxidative stress, impacting aging and the pathogenesis of numerous diseases such as Alzheimer's disease, Parkinson's disease, liver disease, cystic fibrosis, HIV/AIDS, cancer, heart attack, stroke, and diabetes (Wu et al., 2004).
Role in Atherosclerosis and Coronary Heart Disease
Gamma-glutamyl transferase (GGT), an enzyme involved in GSH metabolism, is associated with the risk of atherosclerosis and coronary heart disease (CHD). Elevated GGT activity is linked to several cardio-metabolic risk factors, systemic inflammation, and oxidative stress. Studies suggest GGT's direct involvement in atherosclerosis pathology through promotion of pro-oxidant reactions. However, the molecular mechanisms and the impact of GGT-lowering therapies on CHD outcomes need further investigation (Ndrepepa et al., 2018).
Catalytic, Structural, and Functional Aspects of GGT
Gamma-Glutamyl transpeptidase (GGT) catalyzes the transfer of the gamma-glutamyl moiety of GSH to amino acids and dipeptides. The enzyme plays a pivotal role in maintaining GSH homeostasis and defense against oxidative stress. Understanding the tissue distribution, catalytic properties, and physiological function of GGT is crucial in comprehending its role in health and disease (Tate & Meister, 1981).
Redox Regulation and Drug Resistance
GGT expression is essential for maintaining cysteine levels and, consequently, for glutathione synthesis. It is significantly expressed in tumors, providing access to additional cysteine and aiding in maintaining elevated levels of intracellular glutathione. This expression correlates with drug resistance in clinical settings. Inhibitors of GGT can sensitize tumors to chemotherapy (Hanigan, 2014).
Nonallosteric Feedback Inhibition by Glutathione
Gamma-Glutamyl-cysteine synthetase is regulated by nonallosteric feedback inhibition by glutathione, suggesting a physiological mechanism for the regulation of GSH synthesis. This finding is significant in understanding conditions like 5-oxoprolinuria, where there's a deficiency in glutathione synthetase and consequently glutathione (Richman & Meister, 1975).
Eigenschaften
CAS-Nummer |
153147-66-1 |
|---|---|
Produktname |
gamma-Glutamyl-cysteinyl-glutamic acid |
Molekularformel |
C13H21N3O8S |
Molekulargewicht |
379.39 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H21N3O8S/c14-6(1-3-9(17)18)11(21)16-8(5-25)12(22)15-7(13(23)24)2-4-10(19)20/h6-8,25H,1-5,14H2,(H,15,22)(H,16,21)(H,17,18)(H,19,20)(H,23,24)/t6-,7-,8-/m0/s1 |
InChI-Schlüssel |
PKYAVRMYTBBRLS-FXQIFTODSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES |
C(CC(=O)O)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N |
Sequenz |
ECE |
Synonyme |
gamma-Glu-Cys-Glu gamma-GluCysGlu gamma-glutamyl-cysteinyl-glutamic acid gamma-glutamylcysteinylglutamic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






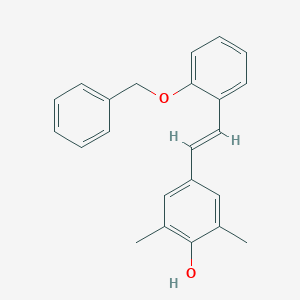
![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)
